N-(1H-Indol-3-yloxoacetyl)-DL-tyrosine
Description
N-(1H-Indol-3-yloxoacetyl)-DL-tyrosine is a synthetic derivative of DL-tyrosine, a racemic mixture of D- and L-tyrosine enantiomers. The parent compound, DL-tyrosine (CAS 556-03-6), is a non-proteinogenic amino acid with the molecular formula C₉H₁₁NO₃ and a molecular weight of 180.80 g/mol . It is a white, odorless powder soluble in water, commonly used in educational and research settings .
Properties
CAS No. |
97500-66-8 |
|---|---|
Molecular Formula |
C19H16N2O5 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]propanoic acid |
InChI |
InChI=1S/C19H16N2O5/c22-12-7-5-11(6-8-12)9-16(19(25)26)21-18(24)17(23)14-10-20-15-4-2-1-3-13(14)15/h1-8,10,16,20,22H,9H2,(H,21,24)(H,25,26) |
InChI Key |
YOEMWLPRWFIQCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Indol-3-yloxoacetyl)-DL-tyrosine typically involves the reaction of indole derivatives with tyrosine or its derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield.
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the high yield of the desired product. The process typically involves the use of robust reaction conditions and purification techniques to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1H-Indol-3-yloxoacetyl)-DL-tyrosine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-(1H-Indol-3-yloxoacetyl)-DL-tyrosine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(1H-Indol-3-yloxoacetyl)-DL-tyrosine involves its interaction with various molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can interact with enzymes involved in the synthesis of neurotransmitters, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Modifications
The table below compares N-(1H-Indol-3-yloxoacetyl)-DL-tyrosine with other tyrosine derivatives, emphasizing structural differences and applications:
Key Observations :
Analytical Differentiation
- Enantiomer Separation : DL-tyrosine shows two LCMS peaks (D and L forms), whereas L-tyrosine displays one . Similar separation would apply to this compound.
- Stability : Schiff base derivatives like ethyl ether salicylidene DL-tyrosine are prone to hydrolysis , whereas acetylated or indole-modified tyrosine may exhibit greater stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
